molecular formula C57H116N2O B14526646 5-(Ditridecylamino)-N,N-ditridecylpentanamide CAS No. 62746-39-8

5-(Ditridecylamino)-N,N-ditridecylpentanamide

Cat. No.: B14526646
CAS No.: 62746-39-8
M. Wt: 845.5 g/mol
InChI Key: IAHQUNBDBRIOFP-UHFFFAOYSA-N
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Description

5-(Ditridecylamino)-N,N-ditridecylpentanamide is a complex organic compound characterized by its unique structure, which includes long alkyl chains and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ditridecylamino)-N,N-ditridecylpentanamide typically involves the reaction of ditridecylamine with a suitable pentanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:

    Reactants: Ditridecylamine and pentanoyl chloride.

    Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(Ditridecylamino)-N,N-ditridecylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The long alkyl chains can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

5-(Ditridecylamino)-N,N-ditridecylpentanamide has several applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature.

    Biology: The compound is studied for its potential role in cell membrane interactions and as a model compound for lipid research.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.

    Industry: It is used in the formulation of lubricants and anti-corrosion agents due to its long alkyl chains and stability.

Mechanism of Action

The mechanism by which 5-(Ditridecylamino)-N,N-ditridecylpentanamide exerts its effects involves its interaction with lipid bilayers and proteins. The long alkyl chains allow it to integrate into lipid membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

    N,N-Ditridecylpentanamide: Similar structure but lacks the ditridecylamino group.

    Ditridecylamine: Contains the amine group but lacks the amide functionality.

    Pentanoyl Chloride: A precursor in the synthesis but lacks the long alkyl chains.

Uniqueness

5-(Ditridecylamino)-N,N-ditridecylpentanamide is unique due to its combination of long alkyl chains and an amide group, which imparts both hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring amphiphilic compounds.

Properties

CAS No.

62746-39-8

Molecular Formula

C57H116N2O

Molecular Weight

845.5 g/mol

IUPAC Name

5-[di(tridecyl)amino]-N,N-di(tridecyl)pentanamide

InChI

InChI=1S/C57H116N2O/c1-5-9-13-17-21-25-29-33-37-41-46-52-58(53-47-42-38-34-30-26-22-18-14-10-6-2)54-50-45-51-57(60)59(55-48-43-39-35-31-27-23-19-15-11-7-3)56-49-44-40-36-32-28-24-20-16-12-8-4/h5-56H2,1-4H3

InChI Key

IAHQUNBDBRIOFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCN(CCCCCCCCCCCCC)CCCCC(=O)N(CCCCCCCCCCCCC)CCCCCCCCCCCCC

Origin of Product

United States

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